molecular formula C12H12N2O B1269436 2-(Dimethylamino)quinoline-3-carbaldehyde CAS No. 728035-61-8

2-(Dimethylamino)quinoline-3-carbaldehyde

Cat. No.: B1269436
CAS No.: 728035-61-8
M. Wt: 200.24 g/mol
InChI Key: RCRLBHNGTPRGJQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)quinoline-3-carbaldehyde (2-DMQ-3-CAL) is a versatile and widely studied chemical compound. It is an aldehyde, which is an organic compound containing a carbon-oxygen double bond. 2-DMQ-3-CAL has been studied for its potential uses in scientific research, as well as for its biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

2-(Dimethylamino)quinoline-3-carbaldehyde is a compound that finds utility in the synthesis of various heterocyclic compounds. Research highlights its role in the development of novel quinoline derivatives through reactions with other chemical entities. For instance, it has been used in the synthesis of quinoline-based Schiff bases, demonstrating potential as antimicrobial agents and in DNA binding studies. These Schiff bases exhibit interactions with calf thymus-DNA through electronic spectra and viscosity measurements, indicating their potential in biological applications (Lamani et al., 2008).

Colorimetric Chemosensors

The compound plays a crucial role in the development of colorimetric chemosensors for metal ions. A notable application is its use in creating a quinoline-based colorimetric chemosensor for Cu2+, where it contributes to a significant redshift and color change upon metal ion interaction. This property is particularly useful for the selective detection of copper ions among other transition metals, showcasing its potential in environmental monitoring and analytical chemistry (Xiao-bo Li et al., 2014).

Corrosion Inhibition

In the field of material science, derivatives of this compound have been studied for their corrosion inhibition properties. These compounds have shown promise as inhibitors for mild steel in acidic environments, suggesting their utility in protecting industrial materials from corrosive damage. The effectiveness of these inhibitors is attributed to their adsorption on metal surfaces, highlighting their potential in extending the lifespan of metal components in harsh chemical conditions (Lgaz et al., 2017).

Antimicrobial Activities

Quinoline derivatives, including those synthesized from this compound, have been explored for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing moderate to good activity. This research underscores the potential of quinoline derivatives in the development of new antimicrobial agents, which could contribute to addressing the challenge of antibiotic resistance (Pirgal, 2022).

Photophysical Studies and Molecular Logic Switches

The compound has also found application in the study of photophysical properties and the development of molecular logic switches. For example, amino derivatives of pyrazoloquinoline, which can be synthesized from related quinoline compounds, exhibit interesting photophysical behaviors such as solvatochromism and acidochromism. These properties make them suitable for implementation in molecular logic switches, demonstrating the versatility of quinoline derivatives in advanced materials science and optical applications (Uchacz et al., 2016).

Properties

IUPAC Name

2-(dimethylamino)quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14(2)12-10(8-15)7-9-5-3-4-6-11(9)13-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRLBHNGTPRGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360091
Record name 2-(dimethylamino)quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728035-61-8
Record name 2-(dimethylamino)quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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